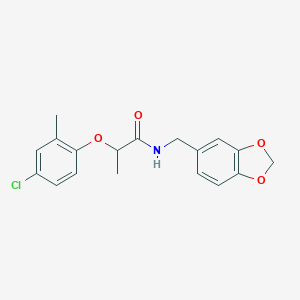

![molecular formula C7H10ClN3OS2 B440428 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 352688-67-6](/img/structure/B440428.png)

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide” is a chemical compound with the molecular formula C7H10ClN3OS . It is a derivative of propanamide .

Synthesis Analysis

The synthesis of similar compounds involves the addition of chloracetyl chloride into a mixture of 5-(ethylthio)-1,3,4-thiadiazol-2-amine, TEA and DMF at 268 K . After stirring for 3 hours, the mixture is poured into cold water, precipitating the intermediate .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered aromatic system with three heteroatoms at symmetrical positions . The InChI string representation of the molecule isInChI=1S/C7H10ClN3OS/c1-3-5-10-11-7 (13-5)9-6 (12)4 (2)8/h4H,3H2,1-2H3, (H,9,11,12) . Physical And Chemical Properties Analysis

The molecular weight of the compound is 219.69 g/mol . Other computed properties include a XLogP3-AA of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, including compounds like 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, have garnered significant interest in pharmacological research due to their wide array of biological activities. The 1,3,4-thiadiazole nucleus serves as a critical pharmacophore, contributing to a variety of therapeutic effects, such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The integration of various molecular fragments with the 1,3,4-thiadiazole core has led to the creation of hybrid molecules showing promising biological profiles. This highlights the compound's potential in drug discovery and development processes, underscoring its significance in the search for new therapeutic agents (Mishra et al., 2015).

Chemical Diversity and Biological Importance

The chemical versatility of 1,3,4-thiadiazole derivatives allows for significant structural diversity, enabling the exploration of various biological activities. This structural adaptability, combined with the ability to engage in multiple types of biological interactions, underscores the potential of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide and related compounds in medicinal chemistry. The comprehensive review of their synthesis, biological significance, and the pharmacological activities associated with different substituents on the thiadiazole ring provides a foundation for future research aimed at developing novel therapeutic agents with enhanced efficacy and safety profiles (Yusuf & Jain, 2014).

Potential in Drug Design

The exploration of 1,3,4-thiadiazole derivatives in drug design has led to the identification of compounds with significant antimicrobial, anti-inflammatory, and antitumor properties. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones showcases the innovative approaches to enhancing the biological activity of these compounds through chemical modifications. This research underscores the ongoing efforts to harness the pharmacological potential of thiadiazole derivatives in the development of new drugs to combat antibiotic resistance and other pressing medical challenges (Tiwary et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWETWZSNHVZMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440386.png)

![(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B440420.png)

![7-ethyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B440440.png)

![2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440458.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dichloroanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440467.png)

![5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440484.png)

![6-(2,4-Dimethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440500.png)

![2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B440518.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440533.png)

![5-[(3-chloro-4-methylanilino)methylene]-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440540.png)

![2-(4-chlorophenyl)-4-[(2,3-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440562.png)

![4-[4-(dimethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B440573.png)

![4-Methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B440574.png)